molecular formula C5H8N4O B097531 5-Amino-1-methyl-1h-pyrazole-4-carboxamide CAS No. 18213-75-7

5-Amino-1-methyl-1h-pyrazole-4-carboxamide

Cat. No. B097531
CAS RN: 18213-75-7
M. Wt: 140.14 g/mol
InChI Key: JGSQVTVXGXOSCH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group at the 5-position and a carboxamide group at the 4-position on the pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its role as a building block for the synthesis of pharmacologically active molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 5-amino-1-methyl-1H-pyrazole-4-carboxamide, involves several steps and can be achieved through different synthetic routes. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and allows for a versatile synthesis of the target compounds . Another study presents a seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides, starting from commercially available Boc-β-alanine and involving a series of reactions such as acidolytic removal of the Boc group and amidations .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry. X-ray diffraction is also used to determine the crystal structure of these compounds. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons in the crystal structure .

Chemical Reactions Analysis

5-Amino-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, it can react with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives. It can also react with isatin and selected aldehydes to form Schiff bases . Another study shows the reaction of a similar compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, with various ethyl alcanoates to give pyrazolo[3,4-d]pyrimidin-4(5H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-methyl-1H-pyrazole-4-carboxamide and its derivatives are influenced by the substituents on the pyrazole ring. These properties are crucial for the compound's reactivity and its potential biological activity. The presence of different functional groups such as amino, carboxamide, and aryl groups can affect the compound's solubility, stability, and hydrogen bonding capability, which in turn can influence its crystal packing and overall molecular conformation .

Scientific Research Applications

Antioxidant and Anti-Cancer Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Aminopyrazoles have been designed and prepared to interfere with inflammation, oxidative stress, and tumorigenesis . They have been tested for radical scavenging, anti-aggregating/antioxidant, and cell growth inhibitory activity properties .
  • Methods of Application : Some chemical modifications have been inserted on cathecol function or in aminopyrazole central core . All new derivatives have been tested for their properties using DPPH assay, in human platelets, and MTT assay .
  • Results or Outcomes : 5-Aminopyrazoles emerged to be promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines . Some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Organic and Medicinal Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
  • Methods of Application : The synthesis of organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized .
  • Results or Outcomes : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Pan-FGFR Covalent Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Amino-1h-pyrazole-4-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants . The aberrant activation of FGFRs plays a critical role in various cancers, leading to the development of several FGFR inhibitors in clinic .
  • Methods of Application : A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized . The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical .
  • Results or Outcomes : Compound 10h strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively . Further X-ray co-crystal structure revealed that 10h irreversibly binds to FGFR1 .

Potential Fungicide Candidates

  • Scientific Field : Agricultural Chemistry
  • Summary of the Application : Pyrazole-4-carboxamides have been rationally designed, synthesized, and their structures were characterized . They have been tested for their antifungal activities .
  • Methods of Application : A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized . Preliminary bioassay showed that four compounds exhibited more than 90% and even completed inhibition against Alternaria solani at 100 μg/mL .
  • Results or Outcomes : One of the compounds displayed 100% inhibition against Fusarium oxysporum at the same concentration . These data support that these compounds could be used as fungicide candidates for further study .

Combinatorial Libraries for Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Aminopyrazoles are used in the synthesis of combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold . These libraries are used in drug discovery to identify novel compounds with potential therapeutic effects .
  • Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
  • Results or Outcomes : This method provides a practical approach for the synthesis of diverse pyrazole-4-carboxamides, which can be screened for various biological activities .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQVTVXGXOSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295449
Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1h-pyrazole-4-carboxamide

CAS RN

18213-75-7
Record name 18213-75-7
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Record name 5-amino-1-methyl-1h-pyrazole-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
小林五郎, 松田芳郎, 富永義則, 大熊美保子… - YAKUGAKU …, 1977 - jstage.jst.go.jp
Sixty-one indole derivatives containing oxindole, spiro-oxindole, and condensed-ring indole were prepared and their antitumor activity was examined using a solid type of Ehrlich …
Number of citations: 2 www.jstage.jst.go.jp
林英作, 東野武郎, 飯島千穂子, 大石悦男… - YAKUGAKU …, 1977 - jstage.jst.go.jp
Eighty-four compounds (mainly N-heteroaromatic compounds) were synthesized and their antitumor activity was examined. Four quinoline derivatives were found to have some …
Number of citations: 2 www.jstage.jst.go.jp

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